molecular formula C9H8BrNO2S B3035856 3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one CAS No. 338753-36-9

3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one

Cat. No.: B3035856
CAS No.: 338753-36-9
M. Wt: 274.14 g/mol
InChI Key: NNPHRZWCSIFXCV-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring substituted with a 4-bromophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzaldehyde with thiourea and chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as potassium carbonate, and a suitable solvent like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential anticancer and anti-inflammatory activities have been explored.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another heterocyclic compound with potential biological activities.

    Thiourea Derivatives: Known for their diverse biological applications, including antibacterial and anticancer properties.

    Indole Derivatives: Exhibit a wide range of biological activities, such as antiviral and anti-inflammatory effects.

Uniqueness

3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of the thiazolidinone ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(4-bromophenyl)-1-oxo-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2S/c10-7-1-3-8(4-2-7)11-6-14(13)5-9(11)12/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPHRZWCSIFXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CS1=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001179436
Record name Thiazolidinium, 3-(4-bromophenyl)-1-hydroxy-4-oxo-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338753-36-9
Record name Thiazolidinium, 3-(4-bromophenyl)-1-hydroxy-4-oxo-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338753-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazolidinium, 3-(4-bromophenyl)-1-hydroxy-4-oxo-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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